molecular formula C15H12BrN5O3S B2682350 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324107-20-1

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2682350
CAS No.: 1324107-20-1
M. Wt: 422.26
InChI Key: YTDBPODJAMTGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with a 1-((4-bromophenyl)sulfonyl)azetidin-3-yl moiety. The pyrimidin-2-yl group at position 3 contributes to hydrogen bonding and aromatic interactions, critical for target binding .

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O3S/c16-11-2-4-12(5-3-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-17-6-1-7-18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDBPODJAMTGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1324107-20-1) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₅H₁₂BrN₅O₃S
  • Molecular Weight : 422.3 g/mol
  • Structure : The compound features a sulfonamide group attached to an azetidine ring and a pyrimidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study highlighted that derivatives similar to our compound demonstrated strong antibacterial activity comparable to standard antibiotics like gentamicin. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Bacterial StrainActivity LevelReference
Staphylococcus aureusStrong
Escherichia coliModerate to Strong
Pseudomonas aeruginosaModerate

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Notably, compounds similar to 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole have been tested against breast cancer cell lines (MCF-7). In combination with standard drugs like Imatinib, these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells .

Case Study :
In a study involving the MCF-7 breast cancer cell line:

  • Compound Tested : 5-(1-(4-bromophenyl)sulfonylazetidin-3-yl)-3-methyl-1,2,4-oxadiazole
  • Results : Induced apoptosis was confirmed through ELISA assays measuring DNA damage markers. The compound showed a dose-dependent decrease in cell viability .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and modulate immune responses. The specific pathways involved often include the inhibition of NF-kB signaling and COX enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. For instance:

  • Target Protein : Mycobacterial enoyl reductase (InhA)
  • Binding Affinity : High affinity was observed for several oxadiazole derivatives, suggesting potential use in treating tuberculosis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit substantial antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazoles can possess antibacterial, antifungal, and antitubercular activities. Specifically, compounds similar to 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole have demonstrated effective inhibition against various bacterial strains and fungi .

Anticancer Properties

The cytotoxic potential of oxadiazole derivatives has been widely studied. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells. For example, certain 1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cell lines and exhibit selective toxicity towards tumor cells compared to normal cells . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Antiparasitic Activity

Compounds derived from oxadiazoles have also been investigated for their antiparasitic properties. Studies have reported that some derivatives exhibit significant activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. These compounds may act by inhibiting specific enzymes involved in the parasite's life cycle .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain compounds displayed higher efficacy than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that specific derivatives caused significant cell death in breast cancer cells through apoptosis induction mechanisms . This highlights the therapeutic potential of compounds like 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole in oncology.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Key structural variations in analogs include substitutions at positions 3 and 5, heterocyclic ring systems, and halogenation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles
Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activity Reference
Target Compound Pyrimidin-2-yl 1-(4-Bromophenylsulfonyl)azetidin-3-yl Unknown (structural uniqueness) N/A
1a (Antiviral agent) 4-Pyridyl 2-[(3R)-1-Phenylethylpyrrolidin-3-yl] Antiviral activity
58 (Antagonist) Pyrimidin-2-yl 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl Selective antagonist activity
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole Piperidin-2-yl 4-Bromophenyl Commercial availability
1d (Apoptosis inducer) 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Caspase activation, in vivo tumor suppression

Impact of Substituents and Heterocycles

  • Azetidine vs. Larger Rings : The azetidine in the target compound introduces conformational rigidity compared to five-membered (pyrrolidine in 1a) or six-membered (piperidine in ) rings. Smaller rings may enhance binding specificity but reduce solubility .
  • Sulfonyl Group: The sulfonamide linkage in the target compound may facilitate hydrogen bonding with biological targets, akin to sulfonamide-containing drugs, unlike non-sulfonylated analogs (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.